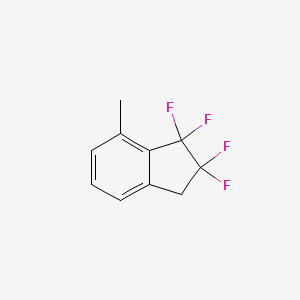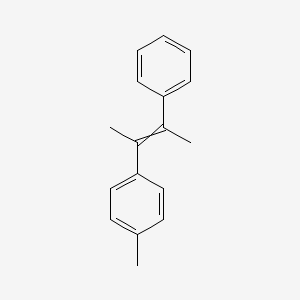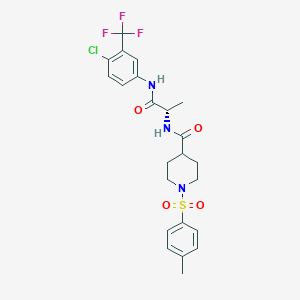
C23H25ClF3N3O4S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C23H25ClF3N3O4S Tianeptine . It is a tricyclic antidepressant primarily used in the treatment of major depressive disorder. Tianeptine has a unique pharmacological profile compared to other antidepressants, as it acts as a selective serotonin reuptake enhancer rather than an inhibitor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tianeptine involves several steps:
Starting Materials: The synthesis begins with 7-aminoheptanoic acid and 5,8-dichloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.
Reaction Steps:
Industrial Production Methods
Industrial production of Tianeptine typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity suitable for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions
Tianeptine undergoes several types of chemical reactions, including:
Oxidation: Tianeptine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the Tianeptine molecule.
Substitution: Halogen substitution reactions can occur on the aromatic rings of Tianeptine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation Products: Various oxidized metabolites of Tianeptine.
Reduction Products: Reduced forms of Tianeptine with modified functional groups.
Substitution Products: Halogenated derivatives of Tianeptine.
Wissenschaftliche Forschungsanwendungen
Tianeptine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of tricyclic antidepressants.
Biology: Studied for its effects on neurotransmitter systems and neuroplasticity.
Medicine: Primarily used in the treatment of major depressive disorder and has been studied for potential use in treating anxiety and stress-related disorders.
Industry: Used in the pharmaceutical industry for the production of antidepressant medications.
Wirkmechanismus
Tianeptine exerts its effects through several mechanisms:
Serotonin Reuptake Enhancement: Unlike most antidepressants, Tianeptine enhances the reuptake of serotonin, leading to increased serotonin levels in the brain.
Neuroplasticity: Tianeptine has been shown to promote neuroplasticity, particularly in the hippocampus, which is associated with its antidepressant effects.
Molecular Targets: Tianeptine targets serotonin transporters and modulates the activity of glutamate receptors, which are involved in synaptic plasticity and mood regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amitriptyline: Another tricyclic antidepressant but acts as a serotonin reuptake inhibitor.
Imipramine: Similar to Amitriptyline, it inhibits the reuptake of serotonin and norepinephrine.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a different mechanism of action compared to Tianeptine.
Uniqueness of Tianeptine
Mechanism of Action: Tianeptine’s unique mechanism of enhancing serotonin reuptake sets it apart from other antidepressants that typically inhibit serotonin reuptake.
Neuroplasticity: Its ability to promote neuroplasticity is a distinctive feature that contributes to its therapeutic effects.
Eigenschaften
Molekularformel |
C23H25ClF3N3O4S |
|---|---|
Molekulargewicht |
532.0 g/mol |
IUPAC-Name |
N-[(2S)-1-[4-chloro-3-(trifluoromethyl)anilino]-1-oxopropan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H25ClF3N3O4S/c1-14-3-6-18(7-4-14)35(33,34)30-11-9-16(10-12-30)22(32)28-15(2)21(31)29-17-5-8-20(24)19(13-17)23(25,26)27/h3-8,13,15-16H,9-12H2,1-2H3,(H,28,32)(H,29,31)/t15-/m0/s1 |
InChI-Schlüssel |
PNRHLPQJENIGJX-HNNXBMFYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](C)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-one](/img/structure/B12637188.png)
![2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12637194.png)
![tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate](/img/structure/B12637198.png)

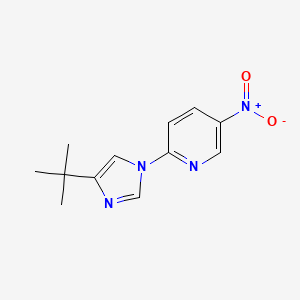
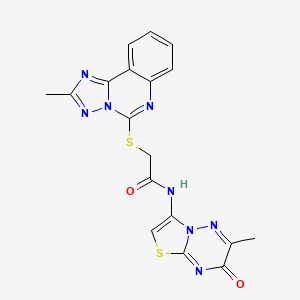
![2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)-](/img/structure/B12637225.png)
![6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12637226.png)
